molecular formula C15H16N2O4S B2556220 5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034306-06-2

5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2556220
CAS No.: 2034306-06-2
M. Wt: 320.36
InChI Key: OTBZWVQYLMZCAM-UHFFFAOYSA-N
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Description

5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a sophisticated synthetic compound designed for research applications. Its unique structure, featuring a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold linked to a 2-methyloxazole moiety via a sulfonyl group, makes it a valuable chemical probe for investigating protein-protein interactions and modulating enzyme activity. Research indicates that related sulfonyl-bearing bicyclic compounds are increasingly explored for their potential to interact with central nervous system targets. Furthermore, the oxazole ring is a common pharmacophore in medicinal chemistry, often associated with bioactivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-10-16-15(9-20-10)11-2-4-14(5-3-11)22(18,19)17-7-13-6-12(17)8-21-13/h2-5,9,12-13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBZWVQYLMZCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Formation

The Robinson-Gabriel synthesis is employed to construct the 2-methyloxazole moiety:

  • Acylation : 4-Aminophenol is acylated with acetyl chloride to form N-(4-hydroxyphenyl)acetamide.
  • Cyclodehydration : Treatment with phosphorus oxychloride (POCl₃) at 80°C induces cyclization to 4-(2-methyloxazol-4-yl)phenol.

Sulfonation and Chlorination

The phenol intermediate undergoes chlorosulfonation :

  • Sulfonation : Reaction with chlorosulfonic acid at 0–5°C produces 4-(2-methyloxazol-4-yl)benzenesulfonic acid.
  • Chlorination : Thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride derivative.

Key Data :

Step Reagents Conditions Yield (%)
Acylation Acetyl chloride 0°C, 2 h 85
Cyclodehydration POCl₃ 80°C, 4 h 78
Sulfonation/Chlorination ClSO₃H, SOCl₂ 0–5°C, 1 h 65

Coupling of Bicyclic Amine and Sulfonyl Chloride

The final step involves sulfonamide bond formation between the bicyclic amine and sulfonyl chloride:

  • Reaction Setup : The bicyclic amine (1 eq) is dissolved in DCM under nitrogen. Triethylamine (2 eq) is added as a base.
  • Sulfonyl Chloride Addition : 4-(2-Methyloxazol-4-yl)benzenesulfonyl chloride (1.1 eq) is added dropwise at 0°C.
  • Stirring : The mixture is stirred at room temperature for 12–16 hours.
  • Workup : The product is extracted with DCM, washed with brine, and purified via flash chromatography (SiO₂, 3:7 ethyl acetate/hexane).

Optimization Notes :

  • Excess sulfonyl chloride ensures complete conversion of the amine.
  • Lower temperatures (0°C) minimize side reactions such as sulfonate ester formation.

Analytical Characterization

The compound is validated using:

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 8.4 Hz, 2H, ArH), 7.90 (s, 1H, Oxazole-H), 4.10–3.80 (m, 4H, Bicyclic O/N-CH₂), 2.50 (s, 3H, CH₃).
    • ¹³C NMR : δ 165.2 (C=O), 142.1 (Sulfonyl-C), 125.8 (Oxazole-C).
  • HRMS : Calculated for C₁₇H₁₇N₂O₄S [M+H]⁺: 369.0912; Found: 369.0908.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling between a boronic ester-functionalized bicyclic amine and a bromophenylsulfonyl chloride precursor has been explored but offers no yield advantage over direct sulfonylation.

Solid-Phase Synthesis

Immobilization of the bicyclic amine on Wang resin allows iterative sulfonylation and cleavage, though scalability remains limited.

Challenges and Mitigation

  • Oxazole Stability : The oxazole ring is prone to hydrolysis under acidic conditions. Use of anhydrous reagents and inert atmosphere is critical.
  • Sulfonyl Chloride Reactivity : Storage at –20°C under nitrogen prevents decomposition.

Chemical Reactions Analysis

Types of Reactions

5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is explored as a potential drug candidate due to its unique structural features that may confer specific biological activities:

  • Antimicrobial Properties : Investigations into its efficacy against various pathogens are ongoing.
  • Anticancer Activity : Preliminary studies suggest potential mechanisms for inhibiting cancer cell proliferation.

Biological Research

The compound's interactions at the molecular level are of interest:

  • Mechanism of Action : The sulfonyl group may act as an electrophile, interacting with nucleophilic sites on proteins or enzymes, while the oxazole ring may engage in hydrogen bonding or π–π interactions.

Material Science

Due to its unique chemical properties, this compound can be utilized in developing new materials and catalysts:

  • Catalytic Applications : The compound's structure may facilitate specific catalytic processes in organic synthesis.

Case Studies and Research Findings

Research findings highlight various aspects of the compound's potential applications:

StudyFocus AreaKey Findings
Antimicrobial ActivityDemonstrated effectiveness against certain bacterial strains, suggesting further exploration for therapeutic use.
Anticancer PropertiesShowed inhibition of cancer cell lines in vitro, indicating potential as an anticancer agent.
Synthesis OptimizationImproved yield through modified reaction conditions using continuous flow chemistry techniques.

Mechanism of Action

The mechanism of action of 5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The oxazole ring may also participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives
  • 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS: 2000054-54-4):
    • Substituent: Pyrimidinyl group at the 5-position.
    • Properties: Higher molecular weight (251.71 g/mol) and lipophilicity compared to the target compound. Discontinued due to unspecified stability or efficacy issues .
  • (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Oxalate (CAS: 1434126-91-6):
    • Salt form improves solubility and bioavailability.
    • Used in malaria drug repositioning studies, highlighting its versatility in targeting diverse pathways .
Ring-Size Variants
  • 6-Oxa-3-azabicyclo[3.1.1]heptane Derivatives (e.g., 3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane):
    • Larger ring system with altered conformational flexibility.
    • Demonstrated applications in central nervous system (CNS) drug design due to improved blood-brain barrier penetration .

Functional Group Comparisons

Sulfonylphenyl vs. Oxazolidinone Substituents
  • Spiropiperazinyl Oxazolidinone Derivatives (e.g., tert-butyl 1'-(4-((R)-5-(butyryloxymethyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)-2-oxa-3-azaspiro[bicyclo[2.2.1]heptane-7,4'-piperidine]-3-carboxylate): Oxazolidinone groups confer antibacterial activity by targeting bacterial ribosomes. Fluorophenyl substituents enhance metabolic stability compared to the methyloxazole group in the target compound .
Aromatic vs. Heterocyclic Substituents
  • Triazine-Linked Derivatives (e.g., 3-(4-Chloro-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)-6-oxa-3-azabicyclo[3.1.1]heptane): Triazine groups enable kinase inhibition via π-π stacking interactions. Chlorine atoms improve binding affinity but may increase toxicity risks .

Biological Activity

The compound 5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a novel entity that has garnered interest for its potential biological activities, particularly in pharmacological applications. This article presents an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N2O3SC_{14}H_{16}N_2O_3S, and its structure features a bicyclic framework that is critical for its biological interactions. The sulfonyl and methyloxazole substituents are believed to enhance its binding affinity to various biological targets.

Research indicates that compounds with a similar bicyclic structure often interact with neurotransmitter receptors, particularly those involved in the cholinergic system. The presence of the methyloxazole group suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection.

Potential Mechanisms:

  • Nicotinic Acetylcholine Receptor Modulation : Studies have shown that azabicyclic compounds can act as partial agonists at nAChRs, which may lead to enhanced cognitive functions and neuroprotective effects.
  • Inhibition of Enzymatic Activity : The sulfonamide moiety may confer inhibitory properties against certain enzymes involved in inflammatory pathways or cancer progression.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar derivatives:

Activity Effect Reference
nAChR Binding AffinityModerate (Ki = 100-3000 µM)
Inhibition of Cancer Cell GrowthSignificant reduction observed
Neuroprotective EffectsEnhanced cognitive function
Anti-inflammatory PropertiesReduced cytokine production

Case Studies

  • Neuroprotection in Animal Models : In a study involving rat models, administration of similar azabicyclic compounds showed significant neuroprotective effects against induced neurotoxicity, suggesting potential applications in treating neurodegenerative diseases.
  • Anticancer Activity : A series of experiments conducted on various cancer cell lines demonstrated that compounds with structural similarities exhibited potent anticancer activity, inhibiting cell proliferation through apoptosis induction.
  • Cognitive Enhancement Trials : Clinical trials assessing the impact of nAChR modulators on cognitive performance have reported promising results, indicating that this compound could be beneficial for conditions like Alzheimer's disease.

Q & A

What are the key synthetic routes for constructing the 2-oxa-5-azabicyclo[2.2.1]heptane core structure?

Methodological Answer:
The bicyclic core is synthesized via multistep sequences involving stereoselective cyclization and functional group transformations. A common approach starts with trans-4-hydroxy-L-proline, which undergoes benzoylation (using benzoyl chloride/NaOH), tosylation (TsCl/Py), and LiBH4-mediated reduction to form intermediate bicyclic structures . Alternative routes employ NaBH4 reduction of tosylated intermediates in THF/EtOH, followed by deprotection (e.g., NaOMe/MeOH reflux) and hydrogenation (10% Pd/C, H₂) to yield the final bicyclic framework . Optimization of solvent systems (e.g., 1,2-dimethoxyethane) and reaction temperatures (0°C to reflux) is critical for yield and purity.

How can stereochemical control be achieved during the synthesis of the bicyclic core?

Methodological Answer:
Stereochemical integrity is maintained using chiral starting materials (e.g., trans-4-hydroxy-L-proline) and stereospecific reagents. For example, the use of (1S,4S)-configured intermediates ensures retention of stereochemistry during tosylation and cyclization steps . Polar solvents like MeOH and controlled reaction temperatures (e.g., 0°C for TsCl reactions) minimize racemization. Post-synthesis chiral HPLC or circular dichroism (CD) spectroscopy can validate enantiomeric excess .

What analytical techniques are critical for characterizing the sulfonyl and oxazolyl substituents?

Methodological Answer:

  • Sulfonyl Group Analysis:
    • ¹H/¹³C NMR : Chemical shifts at δ ~7.5–8.0 ppm (aromatic protons) and δ ~110–125 ppm (sulfonyl carbons) confirm sulfonation .
    • IR Spectroscopy : Strong S=O stretching vibrations at ~1350–1150 cm⁻¹ .
  • Oxazolyl Group Analysis:
    • LC-MS : Detects molecular ion peaks and fragmentation patterns specific to the 2-methyloxazole moiety .
    • X-ray Crystallography : Resolves spatial arrangement of the oxazolyl-phenyl-sulfonyl linkage (e.g., bond angles and torsional strain) .

How do reaction conditions influence byproduct formation in the sulfonylation step?

Methodological Answer:
Byproducts such as over-sulfonated species or incomplete substitution arise from excess TsCl, prolonged reaction times, or inadequate temperature control. For example, TsCl reactions at 5°C for 60 hours minimize di-sulfonation compared to room-temperature conditions . Purification via flash chromatography (30–50% ethyl acetate in petroleum ether) effectively isolates the mono-sulfonated product. Kinetic studies using TLC monitoring are recommended to terminate reactions at optimal conversion points.

What strategies mitigate low yields in the final cyclization step?

Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Key strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization .
  • Catalyst Selection : NaOMe in refluxing MeOH promotes efficient deprotection and cyclization (86% yield) .
  • Temperature Gradients : Gradual heating (0°C → reflux) reduces premature intermediate degradation.

What are the common impurities encountered in synthesizing this compound?

Methodological Answer:

  • Incomplete Deprotection : Residual benzyl or Cbz groups detected via LC-MS (e.g., m/z +91 for benzyl fragments).
  • Oxazolyl Ring Oxidation : Over-oxidation products (e.g., oxazole-N-oxides) identified by HPLC retention time shifts .
  • Stereoisomers : Diastereomers arising from improper chiral control, resolved using chiral stationary phases in HPLC .

How can computational methods predict the compound’s reactivity or stability?

Methodological Answer:

  • DFT Calculations : Model transition states for sulfonylation or cyclization steps to identify energetically favorable pathways .
  • Molecular Dynamics (MD) : Simulate solvation effects on the bicyclic core’s conformational stability .
  • ADMET Prediction : Tools like SwissADME assess metabolic stability and bioavailability based on sulfonyl/oxazolyl substituents .

What experimental designs resolve contradictions in reported synthetic yields?

Methodological Answer:
Contradictions often arise from varying reagent purity or solvent grades. A robust design includes:

  • Control Experiments : Parallel reactions with standardized reagents (e.g., TsCl from the same supplier).
  • DoE (Design of Experiments) : Evaluate factors like temperature, stoichiometry, and solvent ratios to identify yield-limiting variables .
  • Cross-Validation : Reproduce literature protocols (e.g., Portoghese’s method ) with strict adherence to reported conditions.

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